(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16329387
Molecular Formula: C18H13NO3S2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NO3S2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H13NO3S2/c1-11-2-5-13(6-3-11)19-17(20)16(24-18(19)23)9-12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9- |
| Standard InChI Key | AWJGMULVYBWXIS-SXGWCWSVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity and Stereochemistry
The compound’s IUPAC name, (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its core thiazolidinone scaffold substituted with a 1,3-benzodioxole moiety and a 4-methylphenyl group. The Z-configuration at the C5 position ensures that the benzodioxolylmethylidene and thiazolidinone groups reside on the same side of the double bond, influencing its molecular geometry and interaction with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃NO₃S₂ |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES Notation | CC1=CC=C(C=C1)N2C(=O)C(=C/C3=CC4=C(C=C3)OCO4)SC2=S |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1250 cm⁻¹) groups, confirming the thiazolidinone core . ¹H NMR spectra display resonances for the benzodioxole methylenedioxy protons (δ 5.95–6.05 ppm), the 4-methylphenyl group (δ 2.35 ppm, singlet), and the Z-configuration-dependent vinyl proton (δ 7.2–7.4 ppm, doublet) . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 355.04 [M+H]⁺.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a Knoevenagel condensation between 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 1,3-benzodioxole-5-carbaldehyde under microwave irradiation . This method enhances reaction efficiency, reducing time from hours to minutes (20–60 min) and improving yields (72–96%) compared to conventional heating .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | NH₄SCN, CH₃COCl, reflux | 85 |
| Knoevenagel Condensation | Piperidine, MW (80–100°C, 150 W) | 92 |
Stereochemical Control
Microwave-assisted synthesis preferentially stabilizes the Z-isomer due to reduced thermal degradation and enhanced orbital overlap during the condensation step . DFT calculations (B3LYP/6-31G*) confirm the Z-configuration’s lower energy (ΔG = −2.3 kcal/mol) compared to the E-isomer .
| Pathogen | Inhibition Zone (mm) | % Activity Index |
|---|---|---|
| Escherichia coli (Gram-negative) | 24 | 88.46 |
| Staphylococcus aureus (Gram-positive) | 26 | 91.66 |
Antiglycation and Antioxidant Effects
In glycation inhibition assays, the compound reduces advanced glycation end-product (AGE) formation by 81.8% (ABTS assay), outperforming standard inhibitors like aminoguanidine . The thioxo group chelates metal ions, preventing oxidative cross-linking of proteins implicated in diabetic complications .
Mechanistic Insights from Computational Studies
Molecular Docking and Target Engagement
Docking simulations (PDB: 1H9Z) reveal a strong binding affinity (−9.2 kcal/mol) for the compound to human serum albumin (HSA), facilitated by hydrophobic interactions with Trp214 and hydrogen bonds with Lys199 . This interaction stabilizes HSA’s α-helix structure, reversing hyperglycemia-induced conformational changes .
ADME/Tox and Drug-Likeness
Pharmacokinetic profiling (SwissADME) predicts high gastrointestinal absorption (LogP = 3.1) and blood-brain barrier penetration, with no CYP450 inhibition risk . Toxicity screening (ProTox-II) indicates a LD₅₀ of 320 mg/kg (oral, rat), classifying it as Category IV (low toxicity).
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